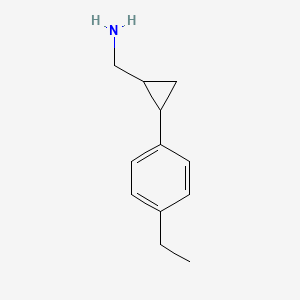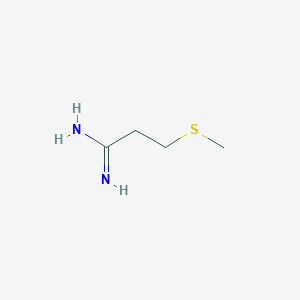
2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms The trifluoromethyl group attached to the thiazole ring enhances the compound’s chemical stability and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine typically involves the reaction of 4-(trifluoromethyl)thiazole with butan-2-amine under controlled conditions. One common method includes the use of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is often carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Biology: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors involved in inflammatory and microbial processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid: A potent activator of AMP-activated protein kinase (AMPK).
Thiazole derivatives: Various thiazole derivatives exhibit antimicrobial, antifungal, and anti-inflammatory activities.
Uniqueness
2-(4-(Trifluoromethyl)thiazol-2-yl)butan-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H11F3N2S |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine |
InChI |
InChI=1S/C8H11F3N2S/c1-3-7(2,12)6-13-5(4-14-6)8(9,10)11/h4H,3,12H2,1-2H3 |
Clé InChI |
OBTBURAQQBMMFH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=NC(=CS1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13534525.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13534530.png)


![2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid](/img/structure/B13534541.png)




